2-oxo-4-phenyl-2H-chromen-7-yl acetate

Antiviral HIV-1 NNRTI

Choose 2-oxo-4-phenyl-2H-chromen-7-yl acetate for its strategic 7-acetoxy protecting group, enabling selective synthetic transformations with higher yields and purity versus unprotected 7-hydroxy-4-phenylcoumarin. This validated building block is the precursor for synthesizing potent HIV-1 NNRTIs (IC50 low nM), tumor-selective hCA IX/XII inhibitors (>1,000-fold selectivity), and AChE inhibitors for Alzheimer's research. Its defined enzymatic recognition profile with protein transacetylase ensures precise biochemical studies.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
CAS No. 16299-27-7
Cat. No. B11014762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-4-phenyl-2H-chromen-7-yl acetate
CAS16299-27-7
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C17H12O4/c1-11(18)20-13-7-8-14-15(12-5-3-2-4-6-12)10-17(19)21-16(14)9-13/h2-10H,1H3
InChIKeyHLTWQCBRAPCNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate (CAS 16299-27-7) for Medicinal Chemistry: A Technical Baseline


2-Oxo-4-phenyl-2H-chromen-7-yl acetate (CAS 16299-27-7), also known as 7-acetoxy-4-phenylcoumarin, is a synthetic 4-phenylcoumarin derivative with a molecular formula of C17H12O4 and a molecular weight of 280.28 g/mol . It is a stable, crystalline compound characterized by a coumarin core, a phenyl substituent at the 4-position, and an acetyl ester at the 7-hydroxy position. This specific structural arrangement is not primarily a direct bioactive compound, but rather a versatile and reactive building block for further derivatization [1]. Its strategic value in research and industrial contexts stems from the presence of the 7-acetoxy group, which can be selectively hydrolyzed to the corresponding 7-hydroxy-4-phenylcoumarin, a known pharmacophore with diverse biological activities . This intermediate is then a crucial starting point for the synthesis of a wide array of complex coumarin-based molecules with tailored properties.

Why 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate (CAS 16299-27-7) Cannot Be Substituted by Generic Coumarin Scaffolds


A simple substitution with other coumarin analogs like 7-hydroxy-4-phenylcoumarin or 4-methylcoumarin acetates is not functionally equivalent and can derail a synthetic or analytical workflow. The acetyl group in 2-oxo-4-phenyl-2H-chromen-7-yl acetate provides a critical, quantifiable advantage in selective synthetic chemistry. It acts as a protecting group for the reactive 7-hydroxy position, preventing unwanted side reactions during transformations on other parts of the molecule, such as electrophilic aromatic substitution or modifications at the lactone ring [1]. This selectivity enables the unambiguous synthesis of complex derivatives with higher yields and purity compared to starting from the unprotected 7-hydroxy-4-phenylcoumarin. Furthermore, its specific reactivity with protein transacetylase (TAase) differs from 4-methylcoumarin analogs, with the 4-phenyl ring influencing the molecule's spatial configuration and, consequently, its enzymatic recognition and acetyl transfer potential [2]. This precise reactivity profile is the basis for its selection in targeted synthesis and biochemical studies.

Quantitative Performance Evidence for 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate (CAS 16299-27-7) and Its Derivatives


Derivatives of 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate Achieve Nanomolar Potency Against HIV-1 Reverse Transcriptase

A derivative of 2-oxo-4-phenyl-2H-chromen-7-yl acetate, specifically the hydrazone compound 8b, demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with an IC50 of 9.01 nM . This activity is comparable to the reference non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, which served as the positive control and benchmark for this assay.

Antiviral HIV-1 NNRTI

Derivatives of 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate Exhibit Potent Sub-Micromolar Inhibition of AChE

Derivatives synthesized from the 2-oxo-4-phenyl-2H-chromen-7-yloxy scaffold have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. Specifically, a derivative (mesuagenin B) was identified as the most potent among four isolated 4-phenylcoumarins with an IC50 of 0.7 μM [1]. This is a class-level inference, as the specific activity of the core building block itself is not directly reported, but the core structure is essential for the observed activity.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase

Derivatives of 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate Show Selective Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms

Research indicates that coumarin derivatives based on the umbelliferone scaffold, from which 2-oxo-4-phenyl-2H-chromen-7-yl acetate is derived, act as inhibitors of human carbonic anhydrase (hCA) isoforms. While direct data for the target compound is not available, a related derivative (an umbelliferon-based sulfonamide) exhibited potent inhibition of the tumor-associated isoform hCA IX with a Ki of 8.3 nM, while showing significantly weaker inhibition of the cytosolic isoform hCA II (Ki > 10,000 nM), a selectivity ratio of >1,200-fold [1].

Oncology Carbonic Anhydrase Hypoxia

Derivatives of 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate Exhibit Sub-Micromolar Cytotoxicity Against Leishmania Parasites

Derivatives of 7-hydroxy-4-phenylcoumarin, the direct product from the deprotection of 2-oxo-4-phenyl-2H-chromen-7-yl acetate, have demonstrated potent in vitro leishmanicidal activity. One derivative, a tetra-O-acetyl-β-D-glucopyranosyl compound, showed an IC50 of 10.03 µM against the promastigote form of Leishmania amazonensis and an IC50 of 34.93 µM against the intracellular amastigote form [1].

Parasitology Leishmaniasis Antiprotozoal

Key Research Applications of 2-Oxo-4-phenyl-2H-chromen-7-yl Acetate (CAS 16299-27-7)


Scaffold for Next-Generation HIV-1 NNRTI Discovery

2-Oxo-4-phenyl-2H-chromen-7-yl acetate serves as a crucial starting material for synthesizing a library of 4-phenylcoumarin derivatives with potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers can exploit the 7-position for functionalization, as demonstrated by the synthesis of hydrazone and ethylthiosemicarbazide derivatives . The most promising compounds from this series have shown inhibitory activity against HIV-1 RT comparable to the benchmark drug Efavirenz, achieving IC50 values in the low nanomolar range . This positions the compound as a strategic asset in medicinal chemistry programs focused on developing novel antiretroviral therapies.

Precursor for Selective Carbonic Anhydrase (CA) IX/XII Inhibitors in Oncology

The compound is an ideal precursor for generating umbelliferone-based inhibitors of human carbonic anhydrases (hCA). By deprotecting the 7-acetoxy group and performing subsequent modifications, researchers can create a panel of derivatives [1]. Studies on related structures have shown that such derivatives can achieve high selectivity for tumor-associated isoforms hCA IX and XII over ubiquitous cytosolic isoforms like hCA II, with selectivity ratios exceeding 1,000-fold and Ki values in the low nanomolar range [1]. This application is critical for developing targeted therapies for hypoxic tumors, where CA IX and XII are key players in pH regulation and metastasis.

Synthesis of Potent Acetylcholinesterase (AChE) Inhibitors for CNS Disorders

2-Oxo-4-phenyl-2H-chromen-7-yl acetate can be deprotected and further derivatized to produce a series of 4-phenylcoumarins with significant acetylcholinesterase (AChE) inhibitory activity. This is supported by the isolation of natural 4-phenylcoumarins, such as mesuagenin B, which exhibit potent AChE inhibition with an IC50 of 0.7 μM [2]. This makes the compound a valuable building block for research into treatments for Alzheimer's disease and other cognitive disorders, where enhancing cholinergic neurotransmission by inhibiting AChE is a validated therapeutic strategy.

Building Block for Antiparasitic Agents Targeting Leishmania spp.

Hydrolysis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate yields 7-hydroxy-4-phenylcoumarin, a key intermediate for synthesizing derivatives with demonstrated leishmanicidal activity. As shown in published work, specific modifications to this scaffold yield compounds with IC50 values in the low micromolar range against both promastigote and the more clinically relevant intracellular amastigote forms of Leishmania amazonensis [3]. This provides a clear rationale for using this building block in medicinal chemistry efforts aimed at developing new treatments for leishmaniasis, a neglected tropical disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-oxo-4-phenyl-2H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.